REACTION_CXSMILES
|
[CH2:1]1[CH2:8][O:7][C:3]([CH3:6])([CH2:4][OH:5])[O:2]1.[CH2:9]=[C:10]1[O:14][C:12](=[O:13])[CH2:11]1>[H-].[Na+].C1C=CC=CC=1>[C:12]([O:5][CH2:4][C:3]1([O:7][CH2:8][CH2:1][O:2]1)[CH3:6])(=[O:13])[CH2:11][C:10]([CH3:9])=[O:14] |f:2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1OC(CO)(C)OC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the mixture
|
Type
|
TEMPERATURE
|
Details
|
while refluxing the mixture
|
Type
|
TEMPERATURE
|
Details
|
After refluxing the mixture for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
DISTILLATION
|
Details
|
the resulting residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)OCC1(C)OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |